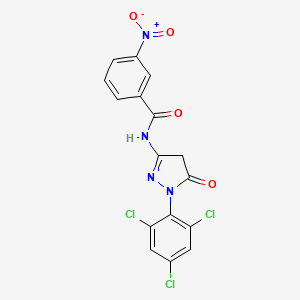

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N4O4/c17-9-5-11(18)15(12(19)6-9)22-14(24)7-13(21-22)20-16(25)8-2-1-3-10(4-8)23(26)27/h1-6H,7H2,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMCTYFWKJPYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069708 | |

| Record name | Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-25-8 | |

| Record name | N-[4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole Intermediate

- Starting materials: 2,4,6-trichlorophenylhydrazine and an appropriate α,β-unsaturated ketone or aldehyde.

- Reaction conditions: Condensation under reflux in an inert solvent such as ethanol or acetic acid facilitates cyclization to the dihydropyrazole ring.

- Outcome: Formation of the 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole intermediate, confirmed by spectroscopic methods.

Preparation of 3-Nitrobenzoyl Chloride

- Starting materials: 3-nitrobenzoic acid.

- Reaction conditions: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride under reflux converts the acid to the corresponding acid chloride.

- Notes: The acid chloride is typically used immediately due to its reactivity.

Coupling Reaction to Form the Target Benzamide

- Procedure: The pyrazoline intermediate is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is commonly used.

- Temperature: The reaction is conducted at low temperature (0–5 °C) initially, then allowed to warm to room temperature.

- Purification: The crude product is purified by recrystallization or column chromatography.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,4,6-trichlorophenylhydrazine + α,β-unsaturated ketone | Reflux in ethanol/acetic acid | 5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole |

| 2 | 3-nitrobenzoic acid + SOCl₂ | Reflux, inert atmosphere | 3-nitrobenzoyl chloride |

| 3 | Pyrazoline intermediate + 3-nitrobenzoyl chloride + base | 0–5 °C to RT in DCM or THF | 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide |

Research Findings and Optimization

- The cyclization step to form the pyrazoline ring is sensitive to solvent and temperature; ethanol under reflux provides good yields and purity.

- The choice of base in the coupling step influences the reaction rate and side-product formation; triethylamine is preferred for its mildness and ease of removal.

- Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields analytically pure compound.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final product.

Analytical Data Supporting Preparation

| Parameter | Observed Data | Notes |

|---|---|---|

| Molecular Weight | 441.6 g/mol | Consistent with molecular formula C17H11Cl3N4O4 |

| NMR Spectroscopy | Signals corresponding to pyrazoline and aromatic protons | Confirms ring formation and substitution pattern |

| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), Nitro group (~1520, 1350 cm⁻¹) | Confirms functional groups presence |

| Mass Spectrometry | Molecular ion peak at m/z 441 | Matches expected molecular weight |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that compounds similar to this benzamide derivative exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications. It has been explored as a potential pesticide or herbicide due to its efficacy against certain pests and weeds.

Case Study: Insecticidal Properties

In studies conducted on various insect species, similar compounds have demonstrated significant insecticidal activity by disrupting hormonal pathways in insects, leading to mortality or impaired development . This suggests that this compound could be developed into an effective agricultural chemical.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its structural characteristics may allow it to be used as a building block for creating novel materials with specific functionalities.

Case Study: Polymer Development

Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. For example, studies have shown that adding pyrazole derivatives to polymer composites can improve flame resistance and reduce thermal degradation rates .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader class of pyrazolone-based benzamides. Key structural analogs include:

3-Amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide (CAS: 40567-18-8)

This analog replaces the nitro group with an amino (-NH₂) substituent on the benzamide ring. Key differences include:

- Molecular Weight: The amino derivative has a molecular weight of 397.64 g/mol (C₁₆H₁₁Cl₃N₄O₂), while the nitro variant is expected to have a higher molecular weight due to the nitro group’s additional oxygen atom .

- Density: The amino compound has a density of 1.64 g/cm³, whereas the nitro analog likely exhibits a higher density due to increased polarity .

N-(5-Oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(2-(3-pentadecylphenoxy)butanamido)benzamide

This derivative introduces a pentadecylphenoxy-butanamido side chain, significantly altering hydrophobicity and steric bulk. Safety data for this compound highlight acute toxicity (H302: harmful if swallowed) and environmental hazards (H412: harmful to aquatic life with long-lasting effects) , suggesting that nitro or amino substituents may influence toxicity profiles.

Comparative Data Table

*Estimated based on structural similarity to the amino analog. †Inferred from structurally related compounds in EU hazard classifications .

Research and Commercial Considerations

- Synthesis and Crystallography: Both nitro and amino derivatives could be analyzed using crystallographic tools like SHELX and ORTEP-3, which are widely employed for small-molecule refinement .

- Commercial Availability: The nitro compound is niche (Agfa-Labs, Belgium), while the amino variant is more accessible via suppliers like ECHEMI, reflecting its broader use in pharmaceuticals and biocides .

- Environmental Impact : Nitro groups often confer higher persistence in ecosystems, aligning with the EU’s Aquatic Chronic 3 classification for similar chlorinated pyrazolones .

Biological Activity

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS No: 63134-25-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H9Cl3N4O4

- Molar Mass : 427.63 g/mol

- Melting Point : 311-315 °C

- Density : 1.69 g/cm³ (predicted)

- pKa : 7.48 (predicted)

The compound features a nitro group and a trichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-nitrobenzamide derivatives exhibit significant antimicrobial properties. A study highlighted the activity of chloro-substituted benzamides against various pathogens, with specific mention of their effectiveness against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest strong antibacterial effects, particularly with compounds containing electron-withdrawing groups like nitro and chloro .

Anti-Tuberculosis Potential

The compound has been explored for its potential as an anti-tuberculosis agent. Structural modifications in related pyrazole derivatives have shown promising results in inhibiting MurB enzymes critical for bacterial cell wall synthesis. For instance, certain derivatives with similar structures demonstrated IC50 values lower than standard treatments like ethambutol . The presence of the nitro group is hypothesized to enhance binding affinity to the active site of the enzyme.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that derivatives containing the pyrazole ring exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall biosynthesis.

- Interaction with DNA/RNA : Some studies suggest that nitro-containing compounds can form reactive intermediates that interact with nucleic acids, leading to cytotoxic effects.

- Hydrophobic Interactions : The trichlorophenyl group may enhance hydrophobic interactions with target proteins, improving binding affinity .

Case Studies

| Study | Findings |

|---|---|

| MDPI Review (2023) | Identified structural features enhancing anti-tuberculosis activity through MurB inhibition. |

| Antimicrobial Research (2021) | Demonstrated significant antibacterial properties against biofilm-forming pathogens with MIC values indicating potent activity. |

| Cytotoxicity Assessment (2024) | Showed selective cytotoxicity in cancer cell lines with minimal effects on normal cells, suggesting therapeutic potential. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.